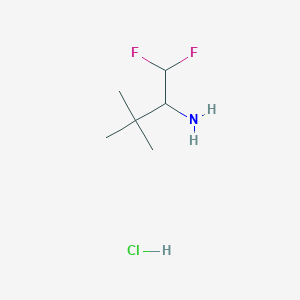

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a dimethylbutan-2-amine backbone, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

The synthesis of 1,1-difluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced technologies and equipment to ensure efficiency and safety. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of fluorinated and non-fluorinated derivatives.

Scientific Research Applications

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of fluorine-containing biomolecules.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, with applications in drug discovery and development. Its fluorinated nature may enhance the pharmacokinetic properties of drug candidates.

Industry: The compound is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride: This compound has an additional fluorine atom, which can alter its chemical and biological properties.

4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride:

The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical behavior and biological activity.

Biological Activity

1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- CAS Number : 2639448-21-6

- Molecular Formula : C5H10ClF2N

- Molecular Weight : 155.59 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), influencing neurotransmitter release and receptor activity. This compound has shown potential in enhancing dopaminergic signaling pathways, which are crucial in treating various neurological disorders.

Biological Activity Overview

- CNS Effects : The compound has been evaluated for its effects on mood and cognition. In animal models, it demonstrated anxiolytic properties without significant sedative effects.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have suggested that it possesses antimicrobial properties against certain bacterial strains, although the mechanism remains to be fully elucidated.

Case Studies

A recent study investigated the effects of this compound on rodent models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors compared to control groups. The dosing regimen used was 10 mg/kg administered intraperitoneally over a period of two weeks.

In Vitro Studies

In vitro assays have shown that the compound can enhance the release of neurotransmitters such as dopamine and serotonin in neuronal cultures. These findings suggest its potential role as a stimulant or enhancer for cognitive functions.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C6H14ClF2N |

|---|---|

Molecular Weight |

173.63 g/mol |

IUPAC Name |

1,1-difluoro-3,3-dimethylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H13F2N.ClH/c1-6(2,3)4(9)5(7)8;/h4-5H,9H2,1-3H3;1H |

InChI Key |

LIKQRBHFLGVZJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.